

Application Note: High-Purity Assessment of the Tetrapeptide H-Trp-Pro-Tyr-OH

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Compound of Interest

Compound Name: **H-Trp-Pro-Tyr-OH**

Cat. No.: **B1443727**

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Abstract

This application note provides a comprehensive overview of the analytical techniques and detailed protocols for assessing the purity of the synthetic tetrapeptide **H-Trp-Pro-Tyr-OH**. The methodologies described herein are essential for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of peptide-based therapeutics. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, coupled with Mass Spectrometry (MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.

Introduction

The tetrapeptide **H-Trp-Pro-Tyr-OH** is a molecule of interest in various biomedical research fields. As with any biologically active peptide, its purity is a critical attribute that can significantly impact experimental outcomes and therapeutic efficacy. The synthesis of peptides can introduce various impurities, including deletion sequences, insertion sequences, and byproducts from incomplete deprotection of amino acids.^{[1][2]} Therefore, robust analytical methods are required to accurately quantify the purity of **H-Trp-Pro-Tyr-OH** and identify any potential impurities.

This document outlines standardized protocols for the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry

(LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of H-Trp-Pro-Tyr-OH.

Physicochemical Properties of H-Trp-Pro-Tyr-OH

Property	Value
Sequence	H-Trp-Pro-Tyr-OH
Molecular Formula	C ₂₅ H ₂₇ N ₄ O ₅
Average Molecular Weight	475.51 g/mol
Monoisotopic Mass	475.1981 g/mol

Purity Determination by RP-HPLC

RP-HPLC is a widely used technique for the separation and quantification of peptides and their impurities.^{[3][4]} The method separates molecules based on their hydrophobicity.

Experimental Protocol

1.1. Materials and Reagents

- H-Trp-Pro-Tyr-OH sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Methanol, HPLC grade (for system cleaning)

1.2. Instrumentation

- HPLC system equipped with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size)^[5]

1.3. Sample Preparation

- Accurately weigh approximately 1 mg of the **H-Trp-Pro-Tyr-OH** peptide.
- Dissolve the peptide in 1 mL of 0.1% TFA in water to create a 1 mg/mL stock solution.
- Vortex the solution until the peptide is fully dissolved.
- Filter the sample through a 0.22 μ m syringe filter before injection.

1.4. Chromatographic Conditions

- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: 5% to 60% Mobile Phase B over 20 minutes[6]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (for the aromatic residues Trp and Tyr)[6]
- Injection Volume: 20 μ L

1.5. Data Analysis The purity of the peptide is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[4][6]

$$\text{Purity (\%)} = (\text{Area of the main peptide peak} / \text{Total area of all peaks}) \times 100$$

Expected Results

A high-purity sample of **H-Trp-Pro-Tyr-OH** will show a single major peak at a specific retention time. The presence of other peaks indicates impurities.

Parameter	Expected Value
Purity by HPLC at 214 nm	> 98%
Retention Time	Dependent on the specific HPLC system and column, but should be consistent between runs.

Impurity Identification by LC-MS

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying impurities.[2][7]

Experimental Protocol

2.1. Materials and Reagents

- Same as for RP-HPLC analysis.

2.2. Instrumentation

- LC-MS system with an electrospray ionization (ESI) source
- C18 reversed-phase column (compatible with MS)

2.3. Chromatographic and MS Conditions

- LC Conditions: Same as the RP-HPLC method described above.
- MS Detector: Electrospray ionization in positive ion mode.
- Mass Range: m/z 100-1000
- Capillary Voltage: 2.8 kV[2]
- Cone Voltage: 50 V[2]
- Source Temperature: 80°C[2]
- Desolvation Temperature: 300°C[2]

2.4. Data Analysis The mass spectrometer will provide the mass-to-charge ratio (m/z) of the main peptide and any co-eluting or separated impurities. This allows for the identification of potential impurities such as deletion or addition of amino acids.

Expected Results

The mass spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ of **H-Trp-Pro-Tyr-OH** at approximately m/z 476.2.

Analyte	Theoretical Monoisotopic Mass (Da)	Expected $[M+H]^+$ (m/z)
H-Trp-Pro-Tyr-OH	475.1981	476.1981
Example Impurity: Deletion of Tyr	312.1477	313.1477
Example Impurity: Deletion of Pro	378.1692	379.1692
Example Impurity: Deletion of Trp	289.1399	290.1399

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of peptides.^{[8][9][10]} 1D (1H) and 2D (COSY, TOCSY) NMR experiments can confirm the amino acid composition and sequence.

Experimental Protocol

3.1. Materials and Reagents

- High-purity **H-Trp-Pro-Tyr-OH** (>95%)[8][9]
- Deuterated solvent (e.g., DMSO-d₆ or D₂O)

3.2. Instrumentation

- NMR spectrometer (e.g., 400 MHz or higher)

3.3. Sample Preparation

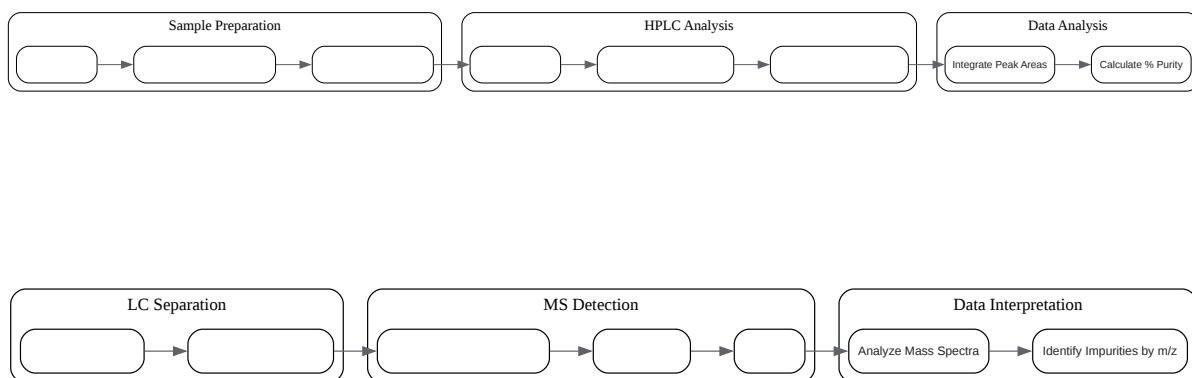
- Dissolve 5-10 mg of the peptide in 0.5 mL of the chosen deuterated solvent.
- Transfer the solution to an NMR tube.

3.4. NMR Experiments

- ^1H NMR: Provides basic structural information and a preliminary purity check.[8]
- 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically within the same amino acid residue.[8]
- 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a specific amino acid residue.[8][11]

3.5. Data Analysis The chemical shifts and coupling patterns in the ^1H NMR spectrum, along with the cross-peaks in the 2D spectra, are used to assign the resonances to specific protons in the peptide sequence, thereby confirming its structure.

Workflow Diagrams



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